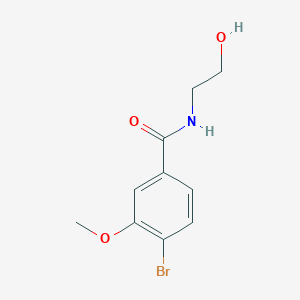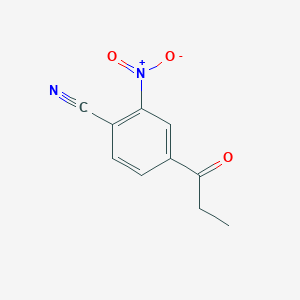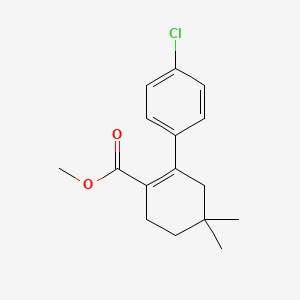
4-bromo-N-(2-hydroxyethyl)-3-methoxybenzamide
Overview
Description
4-bromo-N-(2-hydroxyethyl)-3-methoxybenzamide is a chemical compound with the following properties:
- IUPAC Name : 4-bromo-N-(2-hydroxyethyl)-3-methylbenzamide.
- Molecular Formula : C<sub>10</sub>H<sub>12</sub>BrNO<sub>2</sub>.
- Molecular Weight : 258.11 g/mol.
- CAS Number : 157672-18-9.
Synthesis Analysis
The synthetic pathway for this compound involves the bromination of a suitable precursor followed by amidation. Detailed synthetic methods can be found in relevant literature.
Molecular Structure Analysis
The molecular structure of 4-bromo-N-(2-hydroxyethyl)-3-methoxybenzamide consists of a benzene ring substituted with a bromine atom, a hydroxyethyl group, and a methoxy group. The bromine atom is attached to the benzene ring at the 4-position, while the hydroxyethyl group is linked to the nitrogen atom of the amide. The methoxy group is positioned ortho to the amide group.
Chemical Reactions Analysis
This compound may participate in various chemical reactions, including substitution reactions at the bromine position, amidation reactions, and potential interactions with other functional groups.
Physical And Chemical Properties Analysis
- Appearance : Solid crystalline powder.
- Melting Point : Varies based on crystalline form.
- Solubility : Soluble in organic solvents (e.g., DMSO, methanol).
- Stability : Store in a cool, dry place away from light and moisture.
Safety And Hazards
- Hazard Information : No specific hazards reported; handle with standard laboratory precautions.
- Toxicity : Limited data available; exercise caution during handling.
- Environmental Impact : Dispose of properly according to local regulations.
Future Directions
Future research should explore the pharmacological properties, potential therapeutic applications, and safety profile of this compound. Additionally, investigations into its interactions with biological targets are warranted.
properties
IUPAC Name |
4-bromo-N-(2-hydroxyethyl)-3-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-15-9-6-7(2-3-8(9)11)10(14)12-4-5-13/h2-3,6,13H,4-5H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZFSPXYRUYTOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NCCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-hydroxyethyl)-3-methoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-{5-Chloro-2-[(1-methylethyl)sulfonyl]phenyl}methanamine hydrochloride](/img/structure/B1469341.png)
![Ethyl 3,6-dichloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1469346.png)

![N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine](/img/structure/B1469348.png)
![5-bromo-1-[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole](/img/structure/B1469349.png)
![1-[2-(Methylsulfonyl)-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1469350.png)


![8-Bromo-6-(4-trifluoromethyl-phenyl)-imidazo[1,2-a]pyridine](/img/structure/B1469353.png)